

A Comparative Guide to the Spectral Database of Substituted Pyrazole Carboxylates

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Compound of Interest

Compound Name: methyl 4-bromo-5-methyl-1*H*-pyrazole-3-carboxylate

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For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of substituted pyrazole carboxylates is crucial for compound identification, structural elucidation, and quality control. This guide provides a comparative overview of the spectral data for this important class of heterocyclic compounds, supported by experimental data and detailed methodologies.

Comparison of Spectral Data

The following tables summarize the key spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for a selection of substituted pyrazole carboxylates, compiled from various research publications and spectral databases.

^1H Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: Comparative ^1H NMR Chemical Shifts (δ , ppm) for Representative Substituted Pyrazole Carboxylates

Compound	Solvent	Pyrazole-H	Substituent Protons	Reference
Ethyl 1H-pyrazole-4-carboxylate	DMSO-d ₆	8.0 (s, 1H, H3), 8.5 (s, 1H, H5)	1.25 (t, 3H, CH ₃), 4.2 (q, 2H, CH ₂)	[1]
Ethyl 5-methyl-1H-pyrazole-3-carboxylate	CDCl ₃	6.5 (s, 1H, H4)	1.3 (t, 3H, OCH ₂ CH ₃), 2.4 (s, 3H, CH ₃), 4.3 (q, 2H, OCH ₂)	[2]
1-Cinnamyl-3-nitro-1H-pyrazole	CDCl ₃	7.54 (d, 1H), 6.91 (d, 1H)	7.26–7.37 (m, 5H), 6.68 (d, 1H), 6.30–6.39 (m, 1H), 4.96–4.50 (m, 1H)	[3]
6-(3-Nitro-1H-pyrazol-1-yl)nicotinonitrile	CDCl ₃	8.71 (d, 1H), 7.14 (d, 1H)	8.78 (d, 1H), 8.77 (d, 1H), 8.20 (dd, 1H)	[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Table 2: Comparative ¹³C NMR Chemical Shifts (δ , ppm) for Representative Substituted Pyrazole Carboxylates

Compound	Solvent	Pyrazole Carbons	Substituent Carbons	Reference
Ethyl 1H-pyrazole-4-carboxylate	DMSO-d ₆	115.3 (C4), 133.0 (C3), 139.5 (C5)	14.7 (CH ₃), 60.2 (CH ₂), 162.5 (C=O)	Data synthesized from typical values
Ethyl 5-methyl-1H-pyrazole-3-carboxylate	CDCl ₃	108.0 (C4), 143.0 (C5), 148.0 (C3)	11.0 (CH ₃), 14.4 (OCH ₂ CH ₃), 61.2 (OCH ₂), 163.0 (C=O)	[2]
1-Cinnamyl-3-nitro-1H-pyrazole	CDCl ₃	155.8, 131.6, 103.3	136.0, 135.3, 128.8, 128.7, 126.8, 121.3, 55.8	[3]
6-(3-Nitro-1H-pyrazol-1-yl)nicotinonitrile	DMSO-d ₆	158.0, 132.2, 105.8	152.9, 151.6, 144.4, 116.7, 113.4, 109.0	[3]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Substituted Pyrazole Carboxylates

Compound	C=O Stretch	N-H Stretch	C=N Stretch	Pyrazole Ring Vibrations	Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid	~1700	~3200	~1550	1557, 1445, 1393, 1317, 1266, 1204	[4][5]
Ethyl 1H-pyrazole-4-carboxylate	1715	3150	1580	~1500, ~1450	[1]
3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide	N/A (C=S)	3350, 3180	1605	~1500	[6]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for Pyrazole Derivatives

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Reference
Pyronylpyrazole derivatives	Electron Impact (EI)	Present	Fragmentation of the 4-hydroxy-2-pyrone ring	[7]
Carboxamide, thiocarboxamide, nicotinoyl and isonicotinoyl pyrazoline derivatives	Electron Impact (EI)	Present	Characteristic pyrazoline ion and azete fragmentation patterns	[8]
Tetra-substituted phenylaminopyrazoles	MS	Present	Pairs of peaks at m/z 277/264 and 305/292	[9]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of substituted pyrazole carboxylates.

General Synthesis of Substituted Pyrazole Carboxylates

A common route for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a β -diketone with hydrazine or a substituted hydrazine.[10]

Example Protocol for Synthesis of 1,3,4-substituted-5-pyrazole carboxylic hydrazide:

- A mixture of a β -ketoester and a substituted hydrazine hydrate in ethanol is refluxed for several hours.
- The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield the pyrazole carboxylate ester.
- The ester is then reacted with hydrazine hydrate in a suitable solvent under reflux to form the corresponding hydrazide.[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Samples are typically dissolved in deuterated solvents such as CDCl_3 or DMSO-d_6 .
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz.[10][12]
- Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]

Infrared (IR) Spectroscopy:

- Sample Preparation: Samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.[1][10]
- Instrumentation: FT-IR spectrometers are used to record spectra in the range of 4000-400 cm^{-1} .[10]

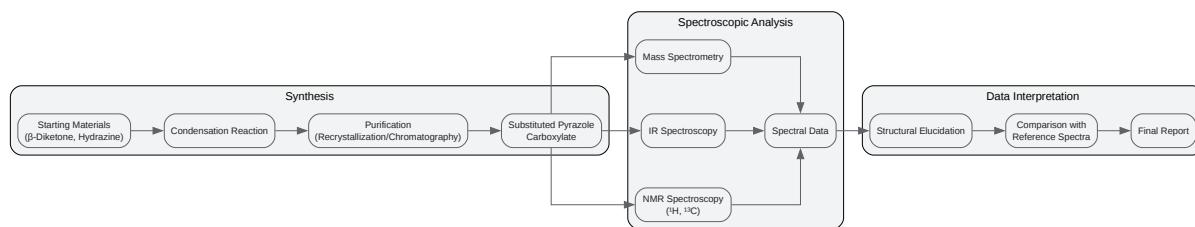
Mass Spectrometry (MS):

- Sample Preparation: A dilute solution of the pyrazole derivative (e.g., 1 mg/mL) is prepared in a solvent like methanol or acetonitrile. The solution is often filtered before analysis.[13]
- Instrumentation: Electron Impact (EI) or Electrospray Ionization (ESI) sources are commonly used. High-resolution mass spectrometry (HRMS) can provide exact mass measurements. [13]
- Data Acquisition: Mass spectra are acquired in full scan mode to detect all ions within a specified mass range. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.[13]

Visualizations

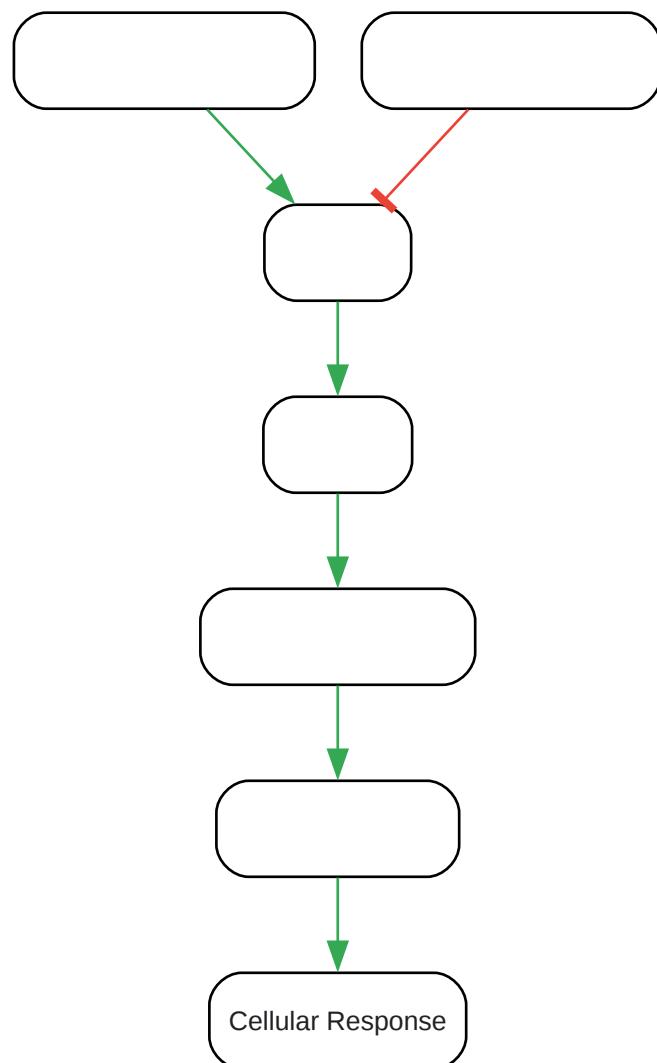
The following diagrams illustrate a typical workflow for the synthesis and analysis of substituted pyrazole carboxylates and a generalized signaling pathway where such compounds might be

investigated.



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Caption: Experimental workflow for synthesis and analysis.



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Caption: Generalized kinase signaling pathway inhibition.

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